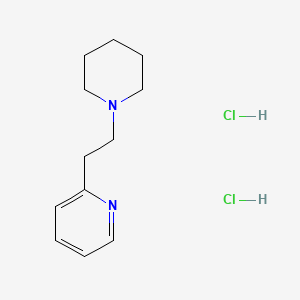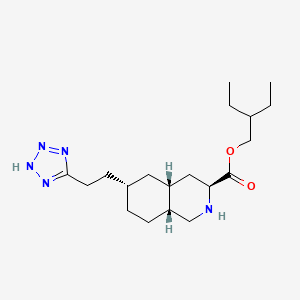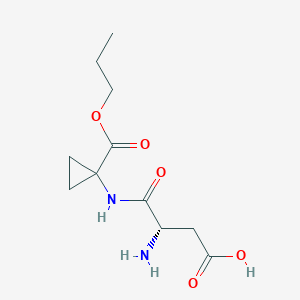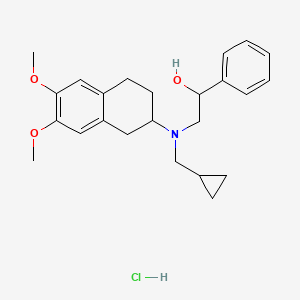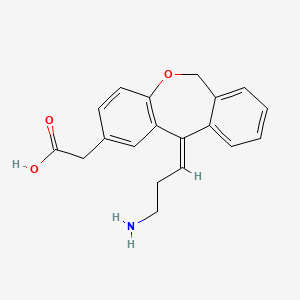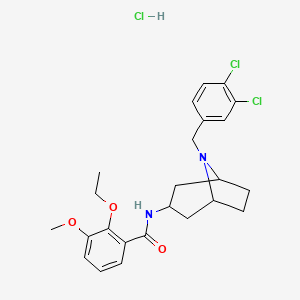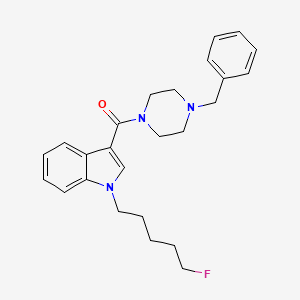
Octasodium 2,2'-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(methyl(2-sulphonatoethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(methyl(2-sulphonatoethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by its multiple sulfonate groups, which contribute to its high solubility in water and its ability to interact with various biological and chemical systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(methyl(2-sulphonatoethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) typically involves a multi-step process:
Formation of the Triazine Core: The synthesis begins with the formation of the triazine core, which is achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of Sulfonate Groups: Sulfonation is carried out using sulfuric acid or chlorosulfonic acid to introduce sulfonate groups onto the aromatic rings.
Vinylene Linkage Formation: The vinylene linkage is introduced through a coupling reaction, often involving a vinylene precursor and a suitable catalyst.
Final Assembly: The final compound is assembled by linking the sulfonated aromatic rings to the triazine core through imino linkages.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Key considerations include:
Reaction Scale-Up: Ensuring that the reactions can be scaled up without loss of efficiency or product quality.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Safety and Environmental Concerns: Managing the use of hazardous reagents and by-products in compliance with safety regulations.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the vinylene linkage and the aromatic rings.
Reduction: Reduction reactions can target the imino groups and the triazine core.
Substitution: The sulfonate groups can participate in substitution reactions, often facilitated by nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s sulfonate groups enable it to interact with proteins and enzymes, making it useful in studies of enzyme inhibition and protein binding.
Medicine
Industry
In industry, it is used in the manufacture of dyes, pigments, and other specialty chemicals. Its stability and solubility make it suitable for use in aqueous formulations.
Wirkmechanismus
The mechanism by which Octasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(methyl(2-sulphonatoethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) exerts its effects involves its interaction with molecular targets such as proteins, enzymes, and nucleic acids. The sulfonate groups facilitate binding to these targets, while the triazine core and vinylene linkage provide structural stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino))bis(benzene-1,4-disulphonate)
- Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(methylamino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate)
Uniqueness
Compared to similar compounds, Octasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(methyl(2-sulphonatoethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) is unique due to its higher degree of sulfonation and the presence of the vinylene linkage, which enhances its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and strong interactions with biological molecules.
Eigenschaften
CAS-Nummer |
93778-01-9 |
|---|---|
Molekularformel |
C38H32N12Na8O24S8 |
Molekulargewicht |
1481.2 g/mol |
IUPAC-Name |
octasodium;2-[[4-[4-[(E)-2-[4-[[4-(2,5-disulfonatoanilino)-6-[methyl(2-sulfonatoethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-[methyl(2-sulfonatoethyl)amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |
InChI |
InChI=1S/C38H40N12O24S8.8Na/c1-49(13-15-75(51,52)53)37-45-33(43-35(47-37)41-27-19-25(77(57,58)59)9-11-29(27)79(63,64)65)39-23-7-5-21(31(17-23)81(69,70)71)3-4-22-6-8-24(18-32(22)82(72,73)74)40-34-44-36(48-38(46-34)50(2)14-16-76(54,55)56)42-28-20-26(78(60,61)62)10-12-30(28)80(66,67)68;;;;;;;;/h3-12,17-20H,13-16H2,1-2H3,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H2,39,41,43,45,47)(H2,40,42,44,46,48);;;;;;;;/q;8*+1/p-8/b4-3+;;;;;;;; |
InChI-Schlüssel |
QKFZFDZDXRUPRK-FSEHQYEXSA-F |
Isomerische SMILES |
CN(CCS(=O)(=O)[O-])C1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(C)CCS(=O)(=O)[O-])NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
CN(CCS(=O)(=O)[O-])C1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(C)CCS(=O)(=O)[O-])NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



